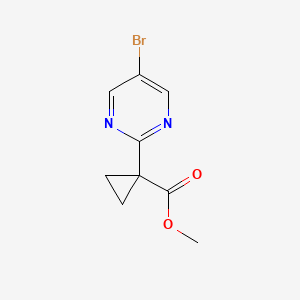

Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)7-11-4-6(10)5-12-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNFYESIZQQWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate (CAS No. 1447607-69-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and therapeutic applications based on recent research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 257.08 g/mol

- Structural Features : The compound contains a cyclopropane ring and a brominated pyrimidine moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Case Study 1 : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

- Case Study 2 : A study published in a peer-reviewed journal reported that this compound significantly reduced tumor growth in xenograft models. The treatment resulted in a decrease in Ki-67 expression, a marker for cell proliferation, suggesting effective suppression of tumor growth .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Study Findings : In vitro tests revealed that this compound possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, indicating potent antibacterial effects .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly those linked to cancer pathways.

- Modulation of Signaling Pathways : It has been suggested that the compound interacts with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.

- Induction of Apoptosis : Activation of apoptotic pathways through caspases has been demonstrated in various studies, leading to programmed cell death in cancer cells.

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of this compound:

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate is characterized by the molecular formula C9H9BrN2O2. The compound features a cyclopropane ring, a brominated pyrimidine moiety, and a carboxylate group, which collectively enhance its reactivity and biological interactions. The presence of the bromine atom contributes to its electrophilic character, making it a valuable intermediate in synthetic chemistry.

Scientific Research Applications

-

Medicinal Chemistry

- Drug Discovery : this compound serves as a scaffold for designing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets.

- Enzyme Inhibition : Research indicates that this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it important in drug design and development.

-

Organic Synthesis

- Building Block : The compound is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

- Reactivity : this compound participates in various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential in synthetic pathways.

-

Biological Studies

- Mechanism of Action : Studies have shown that this compound interacts with various biomolecules, influencing cellular mechanisms such as gene expression and metabolic pathways. Its ability to bind to specific molecular targets suggests potential therapeutic applications.

- Antimicrobial Activity : Preliminary investigations suggest that the compound may exhibit antimicrobial properties, making it a candidate for further studies in infectious disease treatment .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

Research conducted on the interaction between this compound and cytochrome P450 enzymes demonstrated its potential to modulate drug metabolism. This study highlighted the importance of understanding how structural modifications influence enzyme binding and activity, which is critical for optimizing drug efficacy and safety profiles.

Case Study 2: Synthesis of Novel Derivatives

A series of derivatives were synthesized from this compound to evaluate their biological activities. The modifications aimed at enhancing selectivity towards specific biological targets revealed promising results in terms of increased potency against certain cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Group Variations

a. Pyrimidine vs. Pyridine Derivatives

- Methyl 1-(5-cyanopyridin-2-yl)cyclopropanecarboxylate (CAS: 1389313-37-4, similarity: 0.93): Replaces bromine with a cyano group on a pyridine ring.

- Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate : Incorporates a pyrazole ring, increasing molecular rigidity. This derivative is water-insoluble but soluble in organic solvents, suggesting altered pharmacokinetic properties compared to the pyrimidine-based target compound .

b. Cyclopropane Ring Modifications

- Methyl 2-(5-bromopyrimidin-2-yl)acetate (YC-0187, CAS: 948594-80-7): Replaces the cyclopropane ring with an acetate group, simplifying the structure but reducing steric hindrance. This may enhance metabolic stability in vivo .

Electronic and Steric Effects

- Bromine in the target compound provides a heavy atom effect, influencing crystallinity and X-ray diffraction properties. In contrast, 1-(5-methoxypyridin-2-yl)cyclopropanecarboxylic acid (CAS: 1282549-26-1) features a methoxy group, which is electron-donating and may reduce oxidative stability compared to bromine’s electron-withdrawing nature .

Comparative Physicochemical Properties

*Calculated based on molecular formulas.

Application Contexts

- Pharmaceuticals: The target compound’s bromine atom enables Suzuki-Miyaura couplings, a key step in synthesizing kinase inhibitors.

- Agrochemicals : Cyclopropane esters in pesticides (e.g., fenpropathrin ) highlight the scaffold’s utility. The bromopyrimidine group may offer resistance to enzymatic degradation compared to dichloro or trifluoroethyl substituents in commercial pesticides .

Preparation Methods

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclopropanation | Methacrylic acid ester + trihalide + alkali | Formation of geminal dihalide |

| Reductive dehalogenation | Metallic sodium | Yields methyl cyclopropanecarboxylate |

| Coupling with bromopyrimidine | Sodium hydride, THF, 0 °C to 20 °C, 12-18 h | Nucleophilic substitution or Pd-catalyzed coupling |

| Work-up and purification | Saturated NH4Cl, EtOAc extraction, drying, chromatography | Affords pure product |

Table 2: Generalized preparation steps and conditions for methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate and analogues

Research Findings and Considerations

- The choice of solvent and reaction temperature critically affects the yield and purity of the product.

- Use of sodium hydride as a base ensures efficient deprotonation of the cyclopropanecarboxylate ester.

- The bromopyrimidine moiety can be introduced via halogen exchange or palladium-catalyzed cross-coupling, depending on the availability of starting materials.

- Post-reaction purification by flash chromatography is necessary to remove side products and unreacted starting materials.

- Stock solution preparation for biological assays requires careful solvent selection and stepwise mixing to maintain compound stability and solubility.

Q & A

Q. What are the primary synthetic routes for Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate, and how can regioselectivity be ensured during cyclopropane ring formation?

Methodological Answer: The synthesis typically involves coupling a bromopyrimidine moiety with a cyclopropanecarboxylate precursor. A key step is the formation of the cyclopropane ring, which can be achieved via [2+1] cycloaddition using ethyl diazoacetate or Simmons-Smith reagents. Regioselectivity is influenced by steric and electronic factors; for example, substituents on the pyrimidine ring (e.g., bromine at position 5) may direct cyclopropanation to the desired position. Monitoring reaction progress with (e.g., tracking diazo compound consumption at δ 4.5–5.0 ppm) and optimizing catalyst systems (e.g., Rh(OAc)) are critical .

Q. How can researchers confirm the structural integrity of the cyclopropane ring in this compound?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous confirmation. For example, single-crystal X-ray diffraction (SC-XRD) can resolve bond lengths (C–C bonds in cyclopropane typically ~1.54 Å) and angles (~60°). Alternatively, can detect characteristic splitting patterns for cyclopropane protons (e.g., δ 0.7–1.2 ppm as doublets of doublets due to J-coupling with adjacent protons) .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For non-polar impurities, gas chromatography-mass spectrometry (GC-MS) may be used. Additionally, can identify residual solvents or byproducts (e.g., methylene chloride at δ 54 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-bromo substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing bromine at position 5 enhances electrophilicity at position 2 of the pyrimidine ring, making it reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the cyclopropane group may reduce reaction rates, necessitating optimized conditions (e.g., Pd/XPhos catalysts, elevated temperatures). Computational studies (DFT) can predict charge distribution and guide catalyst selection .

Q. What strategies address contradictory data between theoretical (DFT) and experimental (NMR) results for cyclopropane ring strain?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) not captured in static DFT models. Hybrid QM/MM simulations or variable-temperature NMR (VT-NMR) can resolve this. For example, VT-NMR might reveal coalescence of proton signals at higher temperatures, indicating conformational flexibility .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., sigma receptors)?

Methodological Answer: Radioligand binding assays using -labeled analogs or fluorescence polarization assays are effective. For example, competitive binding studies with (±)-PPCC (a high-affinity sigma ligand) can quantify IC values. Molecular docking (e.g., AutoDock Vina) into receptor homology models (based on PDB: 5HK1) provides mechanistic insights .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

Methodological Answer: Chiral resolution via HPLC (e.g., Chiralpak IA column) is feasible at small scales but costly for large batches. Asymmetric catalysis (e.g., Ru-BINAP complexes) offers a scalable alternative but requires rigorous optimization of enantiomeric excess (ee) via chiral shift reagents in (e.g., Eu(hfc)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.